molecular formula C22H32N2O5S B2834680 (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1421588-22-8

(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2834680
M. Wt: 436.57
InChI Key: KNWKLEACNLUAOQ-AATRIKPKSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Photoinitiation for Coatings

Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties, including morpholine derivatives, have been explored as photoinitiators for ultraviolet-curable pigmented coatings. These systems show potential in applications requiring light-induced curing, such as in the development of durable coatings with specific properties (Angiolini et al., 1997).

Antibacterial Screening

Thiadiazole derivatives, including morpholine components, have been synthesized and assessed for their antibacterial properties. Such studies contribute to the development of new antibacterial agents and provide insight into the structure-activity relationships necessary for antibacterial efficacy (Mali et al., 2019).

Neurokinin-1 Receptor Antagonism

Compounds including morpholine structures have been identified as effective neurokinin-1 receptor antagonists, demonstrating potential for clinical application in treating conditions like emesis and depression. This highlights the role of morpholine derivatives in the development of new therapeutic agents (Harrison et al., 2001).

Antifungal Activity

Novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety have shown significant antifungal activity, suggesting their potential use in developing new fungicides. This research underscores the importance of structural diversity in discovering compounds with desirable biological activities (Zhou et al., 2013).

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Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

(E)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O5S/c1-26-19-13-17(14-20(27-2)22(19)28-3)5-6-21(25)24-7-4-12-30-16-18(24)15-23-8-10-29-11-9-23/h5-6,13-14,18H,4,7-12,15-16H2,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWKLEACNLUAOQ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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